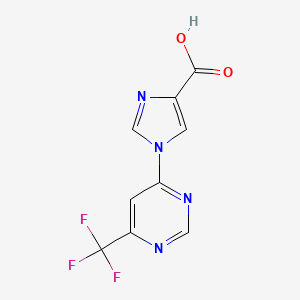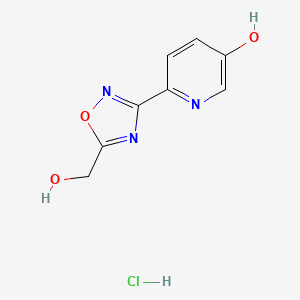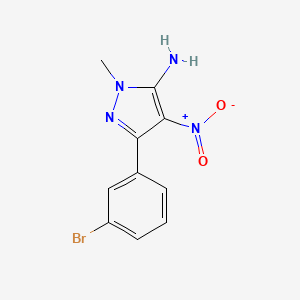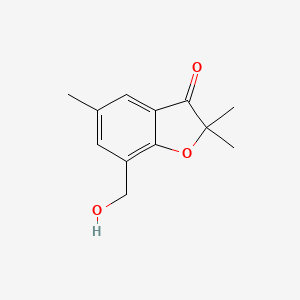
1-Propyl-1H-pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-1H-pyrazole-5-carbonitrile is a heterocyclic organic compound featuring a pyrazole ring substituted with a propyl group at the nitrogen atom and a nitrile group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-1H-pyrazole-5-carbonitrile can be synthesized through several methodsFor instance, a one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Another method includes the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a [3+2] cycloaddition with terminal alkynes .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. One such method is the reaction of enolates of 2,4-diketocarboxylic esters with N-alkylhydrazinium salts in the presence of a solvent like alcohol . This method is advantageous due to its high yield and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like Raney-nickel alloy and formic acid.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Bromine, DMSO under oxygen.
Reduction: Raney-nickel alloy, formic acid.
Substitution: Nucleophiles like amines or hydrazines.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1-Propyl-1H-pyrazole-5-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Propyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, it may inhibit key enzymes like succinate dehydrogenase, disrupting the fungal cell’s energy production . The compound’s nitrile group can also participate in interactions with various biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
1-Propyl-1H-pyrazole-5-carboxylate: Similar structure but with a carboxylate group instead of a nitrile group.
1,3-Diphenyl-1H-pyrazole: Features phenyl groups instead of a propyl group and nitrile.
1,3-Dialkyl-1H-pyrazole-5-amine: Contains an amine group at the 5-position instead of a nitrile.
Uniqueness: 1-Propyl-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9N3 |
|---|---|
Molecular Weight |
135.17 g/mol |
IUPAC Name |
2-propylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H9N3/c1-2-5-10-7(6-8)3-4-9-10/h3-4H,2,5H2,1H3 |
InChI Key |
BVVOHUMEEOAJCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,5-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11784431.png)

![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11784440.png)

![8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11784453.png)

![6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11784458.png)
![4,6-Dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11784461.png)
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine hydrochloride](/img/structure/B11784473.png)


